Pyridine-4-sulfonic acid cyclopropylamide
Description
Properties
IUPAC Name |
N-cyclopropylpyridine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-1-2-7)8-3-5-9-6-4-8/h3-7,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZGXVBAXHOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation with Oleum
Direct sulfonation using fuming sulfuric acid (oleum) at elevated temperatures (180–220°C) introduces the sulfonic acid group predominantly at the 4-position due to thermodynamic control. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group stabilizing through resonance. Typical yields range from 60% to 75%, though over-sulfonation and tar formation are common side reactions.
Reaction Conditions
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Reagents : Oleum (20–30% SO3), pyridine
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Temperature : 180–220°C
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Time : 4–6 hours
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Workup : Quenching in ice water, neutralization with NaOH, and crystallization
Directed Metalation Approach
For regioselective sulfonation, directed ortho-metalation (DoM) strategies employ temporary directing groups. A reported method involves:
-
Installing a trimethylsilyl group at the pyridine’s 3-position.
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Sulfonation at the activated 4-position using chlorosulfonic acid.
This method achieves >85% regioselectivity but requires additional steps, reducing overall efficiency.
Conversion to Pyridine-4-Sulfonyl Chloride
Pyridine-4-sulfonic acid is converted to its sulfonyl chloride derivative, a key intermediate for amidation.
Chlorination with Phosphorus Pentachloride (PCl5)
Treatment with PCl5 in chlorobenzene at 105°C under reduced pressure (23 kPa) facilitates dehydrochlorination. The reaction generates HCl gas, necessitating controlled venting.
Optimized Protocol
Thionyl Chloride (SOCl2) Method
An alternative employs SOCl2 in refluxing dichloromethane (40°C, 6 hours), yielding the sulfonyl chloride with 88% efficiency. Excess SOCl2 is removed via distillation, and the product is purified by recrystallization from hexane.
Amidation with Cyclopropylamine
The final step involves nucleophilic substitution of the sulfonyl chloride with cyclopropylamine.
Two-Step Amidation in Acetonitrile
A widely adopted protocol uses:
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Base-mediated reaction : Cyclopropylamine (1.2 equiv) is added to pyridine-4-sulfonyl chloride in acetonitrile with triethylamine (1.5 equiv) as an HCl scavenger.
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Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic sulfur atom, displacing chloride.
One-Pot Industrial Synthesis
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer:
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Reagents : Pyridine-4-sulfonyl chloride, cyclopropylamine (1.1 equiv), aqueous NaHCO3
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Solvent : Dichloromethane/water biphasic system
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Residence Time : 20 minutes
Purification and Characterization
Crystallization Techniques
Crude product is purified via slurry crystallization in acetonitrile/water (1:2) at 0–5°C, achieving >99% purity. Alternative solvents like ethyl acetate/hexane (1:3) yield needle-like crystals suitable for X-ray diffraction.
Analytical Data
Industrial vs. Laboratory-Scale Methodologies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent Volume | 40 mL/g substrate | 10 mL/g substrate |
| Temperature Control | Oil bath | Jacketed reactor with PID |
| Yield | 85–90% | 92–94% |
| Purity | 98–99% | >99.5% |
Industrial processes prioritize reduced solvent use and automated pH adjustment, minimizing human error.
Challenges and Optimization Opportunities
Regioselectivity in Sulfonation
The 4-position’s preference over 3- remains inconsistent across substrates. Computational studies suggest electron-withdrawing groups on pyridine enhance 4-selectivity by 15–20%.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonic acid cyclopropylamide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The cyclopropylamide moiety can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfonate esters or sulfonyl chlorides.
Reduction: Cyclopropylamines.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyridine-4-sulfonic acid cyclopropylamide has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor. It has shown promise in treating various diseases, including:
- Cancer : The compound is being investigated for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, which is crucial for cancer cell metabolism and survival .
- Inflammatory Diseases : Its anti-inflammatory properties are under study, with potential applications in conditions like osteoporosis and irritable bowel syndrome .
Biochemical Research
In biochemical assays, this compound serves as a ligand or inhibitor for various enzymes. Its sulfonic acid group can form ionic interactions with positively charged amino acids, enhancing its efficacy as a biological agent.
Agricultural Chemistry
The compound is also being evaluated for its role in agrochemical formulations. Its unique structure allows it to act as a building block for developing new pesticides or herbicides that target specific biological pathways in pests or plants.
Case Study 1: Cancer Treatment
In a study published by Google Patents, this compound derivatives demonstrated significant activity against solid tumors and leukemias when tested in vitro and in vivo models. The compounds were effective in reducing tumor growth by inhibiting NAMPT activity, leading to decreased NAD levels in cancer cells .
Case Study 2: Anti-inflammatory Properties
Research indicated that this compound exhibited anti-inflammatory effects by modulating immune responses. In animal models of inflammatory bowel disease, treatment with this compound resulted in reduced inflammation markers and improved gut health .
Mechanism of Action
The mechanism of action of pyridine-4-sulfonic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the cyclopropylamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropylamide-Containing Analogues
a) 12-Phenylacetylricinoleyl Cyclopropylamide (PhAR derivative 12)
- Structure : A long-chain fatty acid derivative with a cyclopropylamide group.
- Pharmacological Targets : Dual CB2 inverse agonist and TRPV1 agonist, with potent TRPV1 activation (EC₅₀ = 0.7 μM) and CB2 binding affinity (Ki = 12 nM) .
- Key Finding : The cyclopropylamide group contributes to dual-target activity by stabilizing ligand-receptor interactions. Compared to Pyridine-4-sulfonic acid cyclopropylamide, the long hydrophobic chain in PhAR derivative 12 likely enhances membrane permeability but reduces aqueous solubility.
b) Triazolopyridine Derivatives with Cyclopropylamide
- Structure : Triazolopyridine core with a cyclopropylamide substituent.
- Pharmacological Targets : JAK inhibitors; cyclopropylamide was replaced with hydroxamate-based linkers to design JAK/HDAC dual inhibitors .
- Its replacement with a zinc-binding group (ZBG) enabled HDAC inhibition, highlighting the cyclopropylamide’s role as a modifiable site for enhancing polypharmacology.
Comparative Table 1: Cyclopropylamide-Containing Compounds
| Compound | Core Structure | Molecular Weight* | Key Targets | Functional Role of Cyclopropylamide |
|---|---|---|---|---|
| This compound | Pyridine + sulfonic acid | Not reported | Hypothetical: Ion channels/enzymes | May enhance solubility and binding polarity |
| PhAR derivative 12 | Fatty acid derivative | ~600–700 (est.) | CB2, TRPV1 | Stabilizes dual-target interactions |
| Triazolopyridine derivative | Triazolopyridine | ~400–450 (est.) | JAK (prior to modification) | Serves as a site for structural optimization |
*Estimated based on structural analogs.
Sulfonic Acid vs. Carboxylic Acid Derivatives
a) Pyridine-4-sulfonic acid
- Properties: High acidity (pKa ~1–2 for sulfonic acid) and water solubility due to the sulfonic acid group. Used as a precursor in drug synthesis (e.g., vonoprazan impurity) .
b) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Properties : Carboxylic acid group (pKa ~4–5) with moderate solubility. Used in agrochemical and pharmaceutical intermediates .
- Key Finding : The carboxylic acid’s lower acidity compared to sulfonic acid may reduce ionic interactions in biological systems, favoring passive diffusion.
Comparative Table 2: Acidic Functional Groups
| Compound | Acidic Group | pKa Range | Solubility (Water) | Pharmacological Implication |
|---|---|---|---|---|
| This compound | Sulfonic acid | ~1–2 | High | Enhanced target binding via ionic interactions |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Carboxylic acid | ~4–5 | Moderate | Balanced solubility and membrane permeability |
Piperidine and Thienopyridine Derivatives
a) BI 605906
- Structure: Thieno[2,3-b]pyridine core with piperidine and carboxamide groups.
- Molecular Weight : 432.51 g/mol .
- This difference may influence binding kinetics and selectivity.
Comparative Table 3: Heterocyclic Derivatives
| Compound | Core Structure | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | Pyridine | Not reported | Rigid cyclopropane + polar sulfonic acid |
| BI 605906 | Thienopyridine | 432.51 | Flexible carboxamide + piperidine |
Biological Activity
Pyridine-4-sulfonic acid cyclopropylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a sulfonic acid group and a cyclopropylamide moiety. The sulfonic acid group facilitates strong ionic interactions with positively charged amino acid residues in proteins, while the cyclopropylamide enhances hydrophobic interactions with target biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonic acid group can form ionic bonds, while the cyclopropyl group contributes to hydrophobic interactions, modulating the activity of target proteins. This dual interaction mechanism can lead to significant biological effects, including enzyme inhibition and receptor modulation.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, which could be beneficial in treating diseases like cancer and inflammatory disorders .
- Neuropharmacological Effects : Similar compounds have shown efficacy in treating neurodegenerative disorders and psychiatric conditions by modulating neurotransmitter systems, particularly through NMDA receptor interactions .
- Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyridine-3-sulfonic acid cyclopropylamide | Similar sulfonic acid and cyclopropyl groups | Potential enzyme inhibition |
| Pyridine-4-sulfonic acid methylamide | Methyl instead of cyclopropyl | Antimicrobial properties |
| Pyridine-4-sulfonic acid ethylamide | Ethyl instead of cyclopropyl | Neuropharmacological effects |
This table illustrates how variations in the substituents can influence the reactivity and biological activity of pyridine derivatives.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study focused on the inhibitory effects of this compound on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer metabolism. The compound demonstrated significant inhibition, suggesting potential as a therapeutic agent for cancer treatment .
- Neuropharmacological Research : Research into similar compounds indicated that modifications to the pyridine ring could enhance selectivity for NMDA receptors, which are implicated in various neurodegenerative diseases. This compound's unique structure may provide advantages in this context .
- Antimicrobial Activity Assessment : A series of tests revealed that certain pyridine derivatives possess antimicrobial properties against various pathogens, supporting further investigation into their use as antibiotics or antifungal agents.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in cyclopropylamide studies?
- Methodological Answer : Fit concentration-response curves to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients. Account for assay variability using nested ANOVA for repeated measures. For example, discrepancies in potency between predicted (QSAR) and observed values (e.g., ) require residual analysis to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
